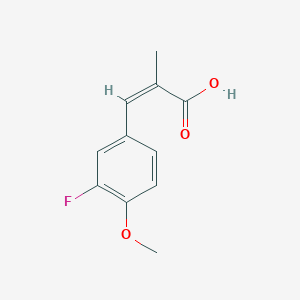

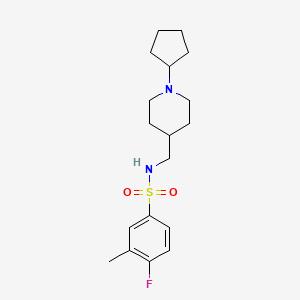

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the use of a 5-phenyl-1 H -pyrimidin-6-one scaffold in the search for biologically active compounds . The molecular activity and pharmacokinetic descriptors for styryl derivatives of N-substituted 5-phenyl-1 H -pyrimidin-6-one were predicted in silico via the SwissADME web service . New derivatives of 5-phenyl-2- [ ( E )-styryl]-1 H -pyrimidin-6-one were synthesized .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include styrylation reactions . The reactivity in these reactions was explained by the measurement and analysis of x-ray diffraction patterns of the starting substance .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Analgesic and Anti-inflammatory Agents : Derivatives of the compound have been synthesized and evaluated for their analgesic and anti-inflammatory potential. Certain compounds showed potency exceeding standard drugs, indicating their potential application in developing new therapeutic agents for pain and inflammation management, with observed low ulcer index in potent compounds (Chhabria et al., 2007).

Anticancer and Anti-inflammatory Activity

- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities. These compounds were found to inhibit cytotoxicity in cancer cell lines and 5-lipoxygenase, a key enzyme in the inflammation pathway, suggesting their dual therapeutic potential (Rahmouni et al., 2016).

Antiviral Activity

- Antiviral Compounds : Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed significant inhibition of retrovirus replication, highlighting their potential as antiviral agents. The research delineates the structure-activity relationship, contributing to the development of new drugs against retroviruses including HIV (Hocková et al., 2003).

Antibacterial Agents

- Chalcones, Pyrazolines, and Aminopyrimidines : These compounds have been synthesized and evaluated for their antibacterial activity against several bacterial strains. The study provides insights into developing new antibacterial agents to combat antibiotic-resistant bacteria (Solankee et al., 2009).

Chemical Synthesis and Antimicrobial Activity

- Pyridine Derivatives : Research into the synthesis of new pyrimidine derivatives with antimicrobial activity explores the potential of these compounds in addressing infectious diseases. This line of research opens avenues for the development of novel antimicrobial agents, contributing to the fight against microbial resistance (Mallikarjunaswamy et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(16-8-4-5-9-16)19-11-10-14-12-20-17(21-13-14)15-6-2-1-3-7-15/h1-3,6-7,12-13,16H,4-5,8-11H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFCVISHDOKJIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)

![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)

![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)

![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)

![Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate](/img/structure/B2414643.png)